molecular formula C37H77NO18 B11929460 Me-PEG18-NH2

Me-PEG18-NH2

Cat. No.: B11929460
M. Wt: 824.0 g/mol
InChI Key: MCLQHANYXBYONF-UHFFFAOYSA-N
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Description

Me-PEG18-NH2 is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is particularly valuable due to its ability to enhance the solubility and bioavailability of PROTAC molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me-PEG18-NH2 typically involves the reaction of methoxy polyethylene glycol (Me-PEG) with a suitable amine source. The process generally includes the following steps:

    Activation of Me-PEG: Me-PEG is activated using a suitable activating agent such as p-nitrophenyl chloroformate.

    Amine Coupling: The activated Me-PEG is then reacted with an amine source, such as ammonia or an amine derivative, under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of Me-PEG are activated using industrial-grade activating agents.

    Amine Coupling in Bulk: The activated Me-PEG is reacted with an amine source in large reactors, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Me-PEG18-NH2 primarily undergoes substitution reactions due to the presence of the amine group. It can also participate in conjugation reactions with various functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve mild temperatures and neutral to slightly basic pH.

    Conjugation Reactions: Reagents such as NHS esters and maleimides are used under mild conditions to form stable conjugates.

Major Products

The major products formed from these reactions include various conjugates of this compound with other molecules, enhancing their solubility and stability.

Scientific Research Applications

Me-PEG18-NH2 has a wide range of applications in scientific research:

Mechanism of Action

Me-PEG18-NH2 functions as a linker in PROTACs, connecting the ligand for the target protein to the ligand for the E3 ubiquitin ligase. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG moiety enhances the solubility and bioavailability of the PROTAC molecule, ensuring efficient delivery and action .

Comparison with Similar Compounds

Similar Compounds

    Me-PEG12-NH2: A shorter PEG-based linker with similar properties but lower solubility enhancement.

    Me-PEG24-NH2: A longer PEG-based linker offering greater solubility but potentially lower bioavailability due to increased molecular weight.

Uniqueness

Me-PEG18-NH2 strikes a balance between solubility and bioavailability, making it a preferred choice for many applications. Its intermediate chain length provides optimal properties for enhancing the performance of PROTACs and other conjugates .

Properties

Molecular Formula

C37H77NO18

Molecular Weight

824.0 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

InChI

InChI=1S/C37H77NO18/c1-39-4-5-41-8-9-43-12-13-45-16-17-47-20-21-49-24-25-51-28-29-53-32-33-55-36-37-56-35-34-54-31-30-52-27-26-50-23-22-48-19-18-46-15-14-44-11-10-42-7-6-40-3-2-38/h2-38H2,1H3

InChI Key

MCLQHANYXBYONF-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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